![molecular formula C16H23N3O3S B2549764 N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide CAS No. 1311929-71-1](/img/structure/B2549764.png)
N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide, commonly known as CDB-2914, is a synthetic steroid that has been extensively studied for its potential use as a contraceptive and for other gynecological applications. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research and development.
Wirkmechanismus
CDB-2914 works by selectively binding to progesterone receptors in the body, causing a range of physiological effects that can prevent pregnancy. Specifically, CDB-2914 binds to the progesterone receptor and acts as a partial agonist, meaning that it activates the receptor to a lesser extent than natural progesterone. This leads to a range of physiological effects that can prevent pregnancy, including inhibition of ovulation, thickening of cervical mucus, and changes in the endometrium that make it less receptive to implantation.
Biochemical and physiological effects:
CDB-2914 has a number of biochemical and physiological effects that make it a promising candidate for further research and development. These effects include inhibition of ovulation, thickening of cervical mucus, and changes in the endometrium that make it less receptive to implantation. Additionally, CDB-2914 has been shown to have anti-inflammatory properties that may make it useful in the treatment of gynecological conditions such as endometriosis and uterine fibroids.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CDB-2914 for lab experiments is its unique mechanism of action as a selective progesterone receptor modulator. This makes it a promising candidate for further research and development in the field of contraception and gynecology. However, one of the limitations of CDB-2914 is that it is a synthetic steroid and may have potential side effects that need to be further studied.
Zukünftige Richtungen
There are a number of future directions for research on CDB-2914. One potential avenue of research is to investigate its potential use as a contraceptive for men. Another potential direction is to investigate its use in the treatment of gynecological conditions such as endometriosis and uterine fibroids. Additionally, further studies are needed to investigate the potential side effects of CDB-2914 and to determine its safety and efficacy for use in humans.
Synthesemethoden
CDB-2914 can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis typically begins with the reaction of 1,3-dimethylbutylamine with acetic anhydride to form N-(1,3-dimethylbutyl)acetamide. This compound is then reacted with methyl benzenesulfonamide and cyanogen bromide to form CDB-2914.
Wissenschaftliche Forschungsanwendungen
CDB-2914 has been extensively studied for its potential use as a contraceptive, specifically as a selective progesterone receptor modulator (SPRM). SPRMs are a class of compounds that selectively bind to progesterone receptors in the body, causing a range of physiological effects that can prevent pregnancy. In addition to its contraceptive properties, CDB-2914 has also been investigated for its potential use in the treatment of endometriosis, uterine fibroids, and other gynecological conditions.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2-cyano-4-methylpentan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-13(2)10-16(3,12-17)18-15(20)11-19(4)23(21,22)14-8-6-5-7-9-14/h5-9,13H,10-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTKOZOGQSMEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CN(C)S(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-2-(N-methylbenzenesulfonamido)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.